molecular formula C15H12ClNO5S2 B6211521 1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonyl chloride CAS No. 100587-70-0

1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonyl chloride

Cat. No.: B6211521
CAS No.: 100587-70-0
M. Wt: 385.8
InChI Key:
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Description

1-(Benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonyl chloride is an organosulfur compound with significant applications in organic synthesis and various scientific research fields. This compound is characterized by the presence of both benzenesulfonyl and sulfonyl chloride functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonyl chloride typically involves the reaction of benzenesulfonic acid or its salts with chlorinating agents such as phosphorus oxychloride or thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Amines: Used in substitution reactions to form sulfonamides.

    Alcohols: React with the compound to form sulfonate esters.

    Reducing Agents: Such as zinc or sodium borohydride, used in reduction reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfinates and Sulfides: Formed from reduction reactions.

    Sulfonic Acids: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate ester derivatives. The compound’s reactivity is attributed to the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack .

Properties

CAS No.

100587-70-0

Molecular Formula

C15H12ClNO5S2

Molecular Weight

385.8

Purity

95

Origin of Product

United States

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